molecular formula C10H9N B018517 4-Methylisoquinoline CAS No. 1196-39-0

4-Methylisoquinoline

Cat. No. B018517
CAS RN: 1196-39-0
M. Wt: 143.18 g/mol
InChI Key: OCOLIBYZTNPPAB-UHFFFAOYSA-N
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Description

4-Methylisoquinoline is a compound with the CAS Number: 1196-39-0 . It has a molecular weight of 143.19 and is used for research and development purposes .


Synthesis Analysis

An efficient, one-pot synthesis of 4-methylisoquinolines has been developed via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization . This reaction has a wide range of substrates with various functional groups, and the corresponding products have been obtained in good yields .


Molecular Structure Analysis

The molecular formula of 4-Methylisoquinoline is C10H9N . The InChI code is 1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 .


Chemical Reactions Analysis

4-Methylisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . It has also been used in the C-4 alkylation of isoquinolines .


Physical And Chemical Properties Analysis

4-Methylisoquinoline has a density of 1.1±0.1 g/cm3 . Its boiling point is 256.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol . The flash point is 116.7±11.4 °C . The index of refraction is 1.625 .

Scientific Research Applications

Antimalarial Drug Development

4-Methylisoquinoline derivatives have been investigated for their potential as antimalarial agents. A study published in Nature explored a series of compounds based on 4-cyano-3-methylisoquinoline that targeted the sodium efflux pump PfATP4 in the malaria parasite Plasmodium falciparum. The lead compound, MB14, showed modest inhibition of parasite growth, suggesting that 4-Methylisoquinoline could be a scaffold for developing new antimalarial drugs .

Inhibition of Parasite Growth

The same series of 4-cyano-3-methylisoquinoline compounds were found to inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum. This indicates that 4-Methylisoquinoline derivatives could play a role in overcoming drug resistance in malaria treatment .

Targeting Parasite Protein Kinases

4-Methylisoquinoline has been repurposed to inhibit parasite protein kinase A (PfPKA), which is critical for the invasion of human red blood cells by P. falciparum. Although the compounds synthesized had minimal activity against PfPKA, they still potently inhibited the growth of the parasite, suggesting other targets important to parasite cytokinesis and invasion .

Neurodegenerative Disease Research

Isoquinoline alkaloids, including 4-Methylisoquinoline, have been studied for their biological activities against various infective pathogens and neurodegenerative disorders. Their diverse biological activities make them candidates for developing treatments for diseases like Parkinson’s and Alzheimer’s .

Sodium Efflux Pump Inhibition

The inhibition of the sodium efflux pump PfATP4 by 4-Methylisoquinoline derivatives leads to the accumulation of sodium ions inside the intracellular parasites, causing swelling and lysis of infected erythrocytes. This mechanism could be exploited to develop drugs that selectively target infected cells without harming healthy ones .

New Permeability Pathways in Malaria

4-Methylisoquinoline derivatives have been shown to affect the new permeability pathways induced by the malaria parasite in the erythrocyte membrane. Understanding this process can help in the design of drugs that prevent the influx of sodium into infected erythrocytes, thereby protecting them from lysis .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLIBYZTNPPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152518
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoquinoline

CAS RN

1196-39-0
Record name Isoquinoline, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisoquinoline (1 g, 4.81 mmol) in THF (20 ml) was added [1,3-Bis(diphenylphosphino)propane]nickel(II)chloride (0.026 g, 0.048 mmol) followed by methyl magnesium bromide in diethyl ether (1.923 ml, 5.77 mmol) at room temperature. The reaction mass was stirred at the same temperature for 18 h. The reaction mixture was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (5% ethyl acetate in pet ether) to get desired compound (0.6 g, 78%) as an oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 9.15(s, 1H), 8.37 (s, 1H), 8.13-8.11 (d, J=8 Hz 1H), 8.05-8.03 (d, J=8 Hz, 1H), 7.83 (t, J=8 Hz, 1H), 7.71 (t, J=8 Hz, 1H) 2.59 (s, 3H); GC-MS: MS m/z 143 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.923 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain 4-methylisoquinoline derivatives exhibit promising pharmacological activities, including:

  • Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]
  • Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]
  • Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []
  • Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce 4-methylisoquinoline derivatives?

A2: Various synthetic approaches have been developed, including:

  • Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]
  • One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

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